

# molecular structure of 3-Bromo-1,1,1-trifluoroacetone

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## Compound of Interest

Compound Name: 3-Bromo-1,1,1-trifluoroacetone

Cat. No.: B149082

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An In-depth Technical Guide to **3-Bromo-1,1,1-trifluoroacetone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **3-Bromo-1,1,1-trifluoroacetone** (CAS No. 431-35-6), a key intermediate in the synthesis of various biologically active molecules.

## Molecular Structure and Identification

**3-Bromo-1,1,1-trifluoroacetone** is a halogenated ketone derivative of acetone.<sup>[1]</sup> Its structure features a propan-2-one backbone with a trifluoromethyl group at the C1 position and a bromine atom at the C3 position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group and the alpha-proton.

Identifier	Value
IUPAC Name	3-bromo-1,1,1-trifluoropropan-2-one
Synonyms	Bromomethyl trifluoromethyl ketone, 1-Bromo-3,3,3-trifluoroacetone, 1,1,1-Trifluoro-3-bromo-2-propanone
CAS Number	431-35-6[1][2]
Molecular Formula	C <sub>3</sub> H <sub>2</sub> BrF <sub>3</sub> O[1][2]
Molecular Weight	190.95 g/mol [2]
SMILES	FC(F)(F)C(=O)CBr[2]
InChI Key	ONZQYZKCUHFORE-UHFFFAOYSA-N[2]

## Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature, characterized by a sharp, pungent odor.[1] It is typically handled with care due to its reactive nature.[1]

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	87 °C at 743 mmHg (lit.)[2]
Density	1.839 g/mL at 25 °C (lit.)[2]
Refractive Index	n <sub>20/D</sub> 1.376 (lit.)[2]
Flash Point	5 °C (41 °F) - closed cup

## Spectroscopic Profile

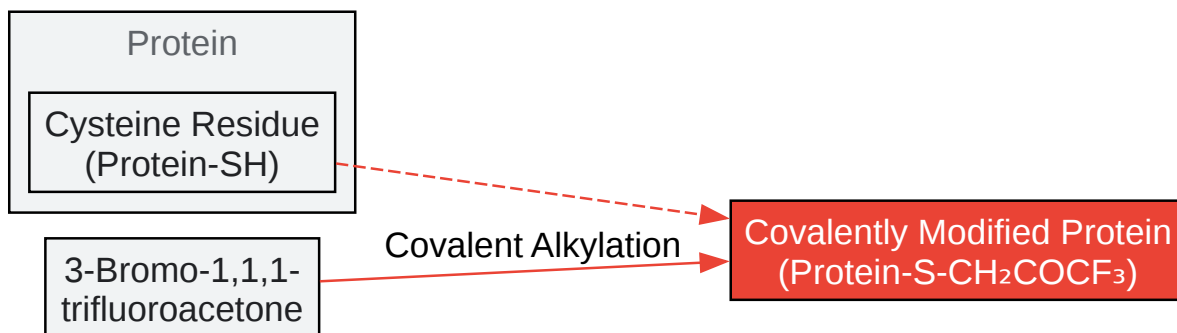
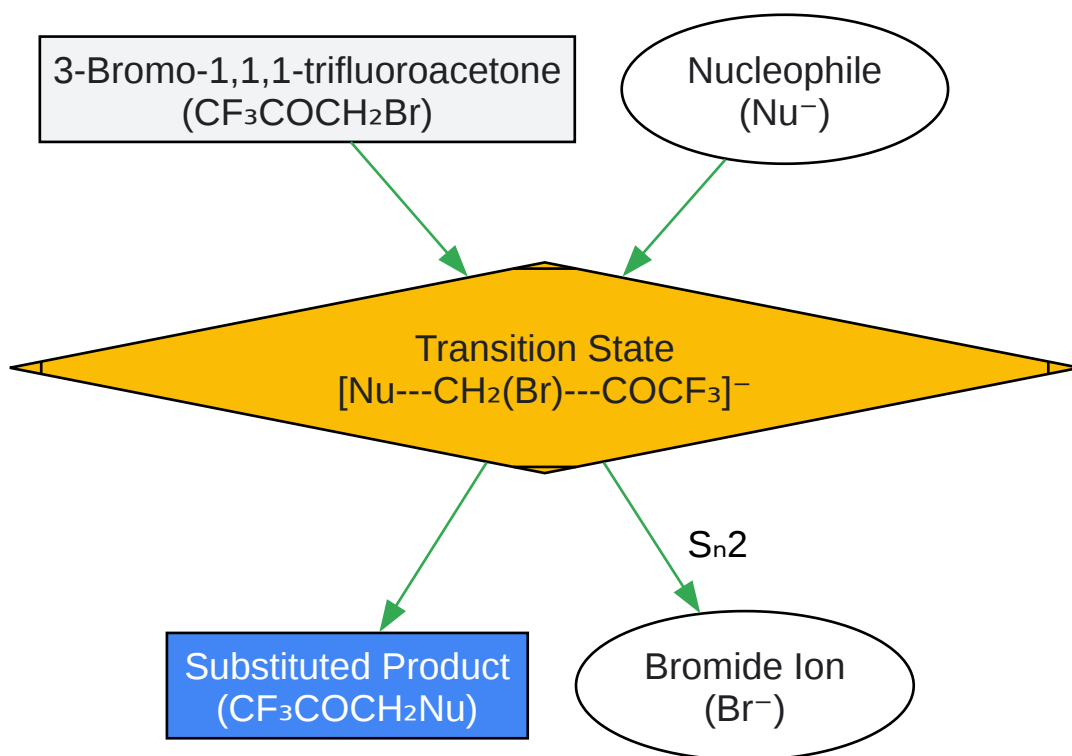
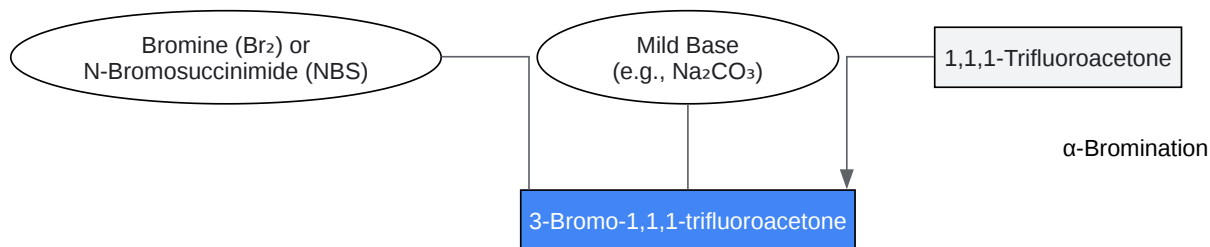
Detailed spectral data is available through specialized chemical databases.[1][3][4][5] Based on the molecular structure, the following spectral characteristics are expected:

- $^1\text{H}$  NMR: The spectrum would be simple, showing a singlet for the two protons of the bromomethyl group ( $-\text{CH}_2\text{Br}$ ). This peak would be expected in the region of 4.0-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl group and the bromine atom.
- $^{13}\text{C}$  NMR: The spectrum would exhibit three distinct signals:
  - A signal for the bromomethyl carbon ( $-\text{CH}_2\text{Br}$ ) around 30-40 ppm.
  - A quartet for the trifluoromethyl carbon ( $-\text{CF}_3$ ) around 115-120 ppm, split by the three fluorine atoms.
  - A signal for the carbonyl carbon ( $-\text{C}=\text{O}$ ) in the downfield region, typically around 190 ppm, which may also show coupling to the fluorine atoms (a quartet).
- $^{19}\text{F}$  NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl ( $\text{C}=\text{O}$ ) stretch, expected around  $1740\text{-}1760\text{ cm}^{-1}$ . Strong absorption bands corresponding to C-F stretching would also be prominent in the  $1100\text{-}1300\text{ cm}^{-1}$  region.

## Synthesis and Reactivity

### General Synthesis

**3-Bromo-1,1,1-trifluoroacetone** is commonly synthesized via the  $\alpha$ -bromination of 1,1,1-trifluoroacetone.<sup>[1]</sup> This reaction can be achieved using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent, often under mild conditions.<sup>[1]</sup>



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